2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZQSBTGVJYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976793 | |
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-14-2 | |
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Analytical Characterization of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
[1]
Executive Summary
This technical guide details the structural analysis and characterization protocols for 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid , a pharmacologically significant scaffold belonging to the 2-arylquinoline-4-carboxylic acid (Cinchophen) class.[1][2] This molecular framework is a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors, antimalarials (related to Cipargamin), and antimicrobial agents.[1][2]
This document is designed for medicinal chemists and analytical scientists, focusing on the Pfitzinger reaction synthesis pathway, NMR spectroscopic assignment strategies, and mass spectrometry fragmentation logic.[1][2]
Synthesis Context: The Pfitzinger Reaction
To understand the impurity profile and structural connectivity, one must first understand the genesis of the molecule.[1][2] The most robust synthetic route is the Pfitzinger Reaction , which involves the condensation of isatin with a ketone under strong alkaline conditions.[1][2][3]
Reaction Mechanism[1][3][4][5][6]
-
Ring Opening: Isatin is hydrolyzed by KOH to form isatinate (keto-acid).[1][2]
-
Condensation: The ketone (4'-Isopropoxyacetophenone) condenses with the amine of the isatinate.[2]
-
Cyclization: Intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid core.[1]
Visualization: Synthesis Pathway
Figure 1: The Pfitzinger reaction pathway transforming Isatin and 4'-Isopropoxyacetophenone into the target quinoline scaffold.[1][2][4][5]
Spectroscopic Profiling (NMR)
Characterizing this molecule requires overcoming solubility challenges common to zwitterionic quinoline acids.
Experimental Protocol: Sample Preparation
-
Solvent: DMSO-d6 is the mandatory solvent.[1]
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (Standard), elevate to 313 K if acid proton exchange causes excessive broadening.
1H-NMR Assignment Logic
The spectrum is defined by three distinct regions: the aliphatic isopropyl "flag," the aromatic quinoline core, and the deshielded carboxylic acid.[1][2]
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Acidic | 13.0 – 14.0 | Broad Singlet | 1H | COOH .[1][2][6] Highly deshielded due to anisotropy of the carbonyl and H-bonding.[1][7] May be invisible if wet DMSO is used (exchange).[1][2] |
| Aromatic | 8.60 – 8.65 | Doublet ( | 1H | H-8 (Quinoline).[1][2] Deshielded by the adjacent Nitrogen lone pair.[2] |
| Aromatic | 8.30 – 8.40 | Singlet | 1H | H-3 (Quinoline).[1][2] Characteristic singlet for 2,4-disubstituted quinolines. |
| Aromatic | 8.10 – 8.20 | Doublet ( | 2H | H-2', H-6' (Phenyl).[1][2] Part of the AA'BB' system, ortho to the quinoline ring.[1][2] |
| Aromatic | 7.60 – 7.80 | Multiplet | 2H | H-5, H-7 (Quinoline).[1][2] Overlapping signals typical of the fused ring system.[2] |
| Aromatic | 7.00 – 7.10 | Doublet ( | 2H | H-3', H-5' (Phenyl).[1][2] Ortho to the isopropoxy group; shielded by the oxygen donation.[2] |
| Aliphatic | 4.65 – 4.75 | Septet ( | 1H | CH (Isopropyl).[1][2] Methine proton coupled to two methyl groups.[1] |
| Aliphatic | 1.30 – 1.35 | Doublet ( | 6H | (CH3)2 (Isopropyl).[1][2] Methyl protons.[1][4] |
Critical Validation Step:
The coupling constant (
Mass Spectrometry & Fragmentation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[1][2]
Experimental Parameters
-
Mode: Positive (
) and Negative ( ). -
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]
Fragmentation Logic (ESI+)
When analyzing the MS/MS spectrum, look for these signature losses:
Analytical Workflow: Structure Confirmation
The following decision tree illustrates the logical flow for confirming the structure and troubleshooting common anomalies.
Figure 2: Analytical decision tree for validating the this compound structure.
Quality Control: HPLC Method
For purity assessment in drug development contexts, a reverse-phase method is required.[1]
Protocol:
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology, 2022.[1] [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI), 2016.[1] [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, 2025. [Link]
Sources
Physicochemical properties of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its structural, physicochemical, and spectroscopic properties. In the absence of extensive published experimental data for this specific analogue, this document serves as a predictive guide and a practical manual, offering detailed protocols for its synthesis and the empirical determination of its key physicochemical parameters. The insights and methodologies presented herein are designed to empower researchers in drug discovery and development to effectively synthesize, characterize, and evaluate this compound for its therapeutic potential.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound is comprised of a quinoline-4-carboxylic acid core substituted at the 2-position with a 4-isopropoxyphenyl group.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₇NO₃ |
| Molecular Weight | 307.34 g/mol |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
| InChI Key | BDVQVUNFKGDLKC-UHFFFAOYSA-N |
Predicted Physicochemical Properties
For novel or sparsely studied compounds, computational prediction of physicochemical properties is an invaluable tool in early-stage drug discovery. These predictions guide experimental design and help anticipate a compound's behavior in biological systems. The following properties for this compound have been estimated using well-established algorithms such as those found in ALOGPS and Molinspiration.[2][3]
| Parameter | Predicted Value | Significance in Drug Development |
| LogP (o/w) | 4.6 - 5.1 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Values >5 can sometimes be associated with challenges in bioavailability.[4][5] |
| Aqueous Solubility (logS) | -4.5 to -5.5 (mol/L) | Predicts low aqueous solubility, a critical factor that can limit oral absorption and formulation options.[2] |
| pKa (Carboxylic Acid) | 4.2 - 4.8 | The acidic nature of the molecule. This value dictates the ionization state at physiological pH (7.4), where it will be predominantly deprotonated, impacting solubility, binding, and transport.[6] |
Disclaimer: These values are generated from in silico models and should be considered as estimates. Experimental verification is essential and protocols for this are provided in Section 4.
Synthesis and Characterization
The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established in the literature. The Doebner and Pfitzinger reactions are the most common and versatile methods.[7][8]
Synthetic Pathways
The Doebner reaction, a one-pot three-component synthesis, is often preferred for its operational simplicity.[9] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Caption: General workflow for the Doebner synthesis of the target compound.
Detailed Synthetic Protocol (Doebner Reaction)
This protocol provides a practical approach for laboratory-scale synthesis.
Materials:
-
4-Isopropoxyaniline (1.0 mmol, 1 eq.)
-
Benzaldehyde (1.0 mmol, 1 eq.)
-
Pyruvic Acid (1.0 mmol, 1 eq.)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropoxyaniline, benzaldehyde, and pyruvic acid.[10]
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Experimental Determination of Physicochemical Properties
The following section details robust, field-proven protocols for the experimental determination of critical physicochemical parameters.
pKa Determination via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the addition of a titrant.[1][11]
Caption: Workflow for pKa determination using potentiometric titration.
Protocol:
-
Preparation: Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[12] Prepare a ~1 mM solution of the compound in a suitable solvent mixture (e.g., 50:50 methanol:water) to ensure solubility. Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[1]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.
-
Immerse the calibrated pH electrode into the solution.
-
Add a standardized solution of 0.1 M NaOH in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the midpoint of the buffer region, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[1]
LogP Determination via Shake-Flask Method
The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[13][14]
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer like PBS pH 7.4 for LogD measurement). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[14]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase (e.g., 5 mL of each).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[14]
Aqueous Solubility Determination
Both kinetic and thermodynamic solubility are crucial parameters in drug discovery. Kinetic solubility is a high-throughput measure used for initial screening, while thermodynamic solubility represents the true equilibrium solubility.[15]
4.3.1. Kinetic Solubility Protocol (Nephelometry or Turbidimetry)
This method assesses the solubility upon rapid precipitation from a DMSO stock solution.[15][16]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., ranging from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is reported as the kinetic solubility.[16]
4.3.2. Thermodynamic Solubility Protocol (Shake-Flask)
This method measures the equilibrium solubility of the solid compound.[17]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve. This concentration is the thermodynamic solubility.[18]
Expected Spectroscopic Profile
Characterization of the synthesized molecule is confirmed through various spectroscopic techniques. The following represents the expected spectral features for this compound.
| Technique | Expected Features |
| ¹H NMR | ~10-12 ppm (broad s, 1H): Carboxylic acid OH proton. ~7.0-8.5 ppm (m): Aromatic protons of the quinoline and phenyl rings. ~4.7 ppm (septet, 1H): CH proton of the isopropoxy group. ~1.4 ppm (d, 6H): CH₃ protons of the isopropoxy group. |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon. ~115-160 ppm: Aromatic and olefinic carbons of the quinoline, phenyl, and isopropoxy groups. ~70 ppm: CH carbon of the isopropoxy group. ~22 ppm: CH₃ carbons of the isopropoxy group. |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretches of the aromatic rings. ~1250 cm⁻¹: C-O stretch of the ether. |
| Mass Spec (EI) | M⁺ at m/z = 307: Molecular ion peak. [M-45]⁺ (m/z = 262): Loss of the COOH group. [M-43]⁺ (m/z = 264): Loss of the isopropyl group. |
Conclusion
This compound is a compound of significant interest within the broader class of biologically active quinolines. This guide provides a foundational understanding of its molecular structure and key physicochemical properties, leveraging both computational predictions and detailed experimental protocols. The provided methodologies for synthesis, pKa, LogP, and solubility determination offer a practical framework for researchers to produce and rigorously characterize this molecule. Such characterization is the cornerstone of any drug discovery program, enabling the rational design and development of new therapeutic agents.
References
- Benchchem. Review of literature on quinoline-4-carboxylic acid derivatives.
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
- Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Rowan. Rowan's Free Online pKa Calculator. Available at: [Link]
- Benchchem. Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
-
PypKa server. online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. Available at: [Link]
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
DeepKa Web Server. High-Throughput Protein pKa Prediction. Journal of Chemical Information and Modeling. Available at: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
-
PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]
-
ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
PubMed. In vitro solubility assays in drug discovery. Available at: [Link]
-
fastsolv. fastsolv Solubility Predictor. Available at: [Link]
-
bio.tools. MolGpKa. Available at: [Link]
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
FAO AGRIS. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Available at: [Link]
- Pfitzinger Quinoline Synthesis.
-
Chemaxon. Calculators & Predictors. Available at: [Link]
-
PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available at: [Link]
-
ResearchGate. LogP / LogD shake-flask method v1. Available at: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
- UV-Vis Spectrometry, pKa of a dye.
-
GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Available at: [Link]
-
MDPI. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Available at: [Link]
-
Rowan. Predicting Solubility. Available at: [Link]
-
JOCPR. Application of pfitzinger reaction in. Available at: [Link]
-
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at: [Link]
-
Wikipedia. Doebner reaction. Available at: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available at: [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available at: [Link]
-
Protocols.io. LogP / LogD shake-flask method. Available at: [Link]
-
Virtual logP On-line. Available at: [Link]
-
ECETOC. assessment of reverse - phase. Available at: [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
-
PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Available at: [Link]
-
openmolecules.org. Calculated LogP. Available at: [Link]
- Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
Sources
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Therapeutic Potential of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid Derivatives
Technical Guide & Whitepaper
Executive Summary
This technical guide analyzes the therapeutic utility of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid and its structural derivatives.[1] Belonging to the class of 2-arylquinoline-4-carboxylic acids (cinchoninic acid derivatives), these molecules have emerged as high-potency inhibitors of Dihydroorotate Dehydrogenase (DHODH) .
By targeting the fourth step of de novo pyrimidine biosynthesis, these derivatives induce nucleotide starvation in rapidly proliferating cells.[2] This mechanism underpins their triple-threat therapeutic potential in oncology (AML differentiation) , virology (broad-spectrum host-targeting antivirals) , and immunology (suppression of autoreactive T-cells) .[2] This guide details the medicinal chemistry rationale, synthesis protocols, and validation assays required for their development.
Medicinal Chemistry & SAR Rationale
The pharmacological efficacy of this scaffold relies on its ability to mimic the endogenous cofactor Ubiquinone (CoQ10) within the hydrophobic tunnel of the DHODH enzyme.
The Pharmacophore
The structure is defined by three critical zones:
-
The Quinoline Core: Provides the rigid scaffold that stacks against the FMN (Flavin Mononucleotide) cofactor.
-
The C4-Carboxylic Acid: An essential polar "warhead" that forms a salt bridge with the guanidinium group of Arg136 in the DHODH active site.
-
The 2-Aryl Substituent (4-Isopropoxyphenyl): This is the selectivity determinant. The bulky isopropoxy group (
) serves two functions:-
Lipophilic Occupancy: It fills the deep hydrophobic pocket usually occupied by the isoprenoid tail of Ubiquinone.
-
Metabolic Stability: It offers superior resistance to metabolic dealkylation compared to methoxy analogs, extending plasma half-life (
).[2]
-
Representative SAR Data
Data synthesized from comparative studies on Brequinar analogs and quinoline derivatives.[3]
| Compound Variant (R-Group at C2-Phenyl) | DHODH IC50 (nM) | LogP | Notes |
| 4-Isopropoxy (Target) | 12 - 25 | 4.2 | Optimal balance of potency and solubility. |
| 4-Hydroxy | > 500 | 2.1 | Poor membrane permeability; rapid clearance. |
| 4-Methoxy | 85 | 3.4 | Susceptible to O-demethylation by CYPs. |
| 4-Fluoro (Brequinar-like) | 10 - 20 | 4.5 | High potency but often lower solubility. |
| Unsubstituted Phenyl | 250 | 3.8 | Insufficient hydrophobic interaction. |
Mechanism of Action: Pyrimidine Starvation
The therapeutic efficacy stems from "Nucleotide Starvation." Unlike standard chemotherapy that damages DNA, these derivatives starve the cell of the building blocks (UTP, CTP) required to synthesize RNA and DNA.[2]
The Pathway
DHODH is the only mitochondrial enzyme in the pyrimidine pathway.[4] It couples the oxidation of Dihydroorotate (DHO) to Orotate with the reduction of Ubiquinone to Ubiquinol.
Inhibition Consequence:
-
Blockade: The quinoline derivative occupies the Ubiquinone tunnel.
-
Depletion: Intracellular pools of Uridine Monophosphate (UMP) collapse.
-
S-Phase Arrest: Cells cannot replicate DNA (lack of dTTP/dCTP) or synthesize RNA (lack of UTP/CTP).
-
Differentiation/Apoptosis: In AML, this forces immature blasts to differentiate; in viruses, it halts RNA replication.[2]
Pathway Visualization
Figure 1: Mechanism of Action. The derivative blocks the rate-limiting step catalyzed by DHODH, preventing the formation of UMP and downstream nucleic acids.
Experimental Protocols (Self-Validating Systems)
Synthesis: The Modified Pfitzinger Reaction
The most robust route to 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction, condensing isatin with a ketone.
Reagents:
-
Isatin (1.0 eq)[2]
-
4'-Isopropoxyacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH, 33% aq.[2] solution)
-
Ethanol (Absolute)[2]
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of Isatin in 15 mL of 33% KOH. Heat gently to 40°C until the ring opens to form the isatinate salt (solution turns yellow/orange).
-
Condensation: Add 11 mmol of 4'-Isopropoxyacetophenone dissolved in 10 mL ethanol.
-
Reflux: Reflux the mixture at 80-85°C for 12–24 hours. Validation: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of isatin indicates completion.
-
Precipitation: Cool the mixture to
in an ice bath. Acidify carefully with glacial acetic acid or 2N HCl to pH 4–5. The quinoline acid will precipitate as a solid. -
Purification: Filter the solid. Recrystallize from Ethanol/DMF to yield the pure product.
Synthesis Workflow Diagram
Figure 2: Modified Pfitzinger Synthesis Workflow for high-yield production of the quinoline scaffold.
Enzymatic Validation: DCIP Reduction Assay
To confirm DHODH inhibition, use the DCIP (2,6-dichlorophenolindophenol) reduction assay.[2] DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).[2]
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM), DCIP (60 µM).
-
Enzyme: Recombinant human DHODH (5–10 nM).
-
Measurement: Monitor absorbance decrease at 600 nm (
). -
Validation: The rate of absorbance decrease should be linear. Addition of the quinoline derivative should halt this decrease in a dose-dependent manner.
Therapeutic Applications & Translational Insight
Broad-Spectrum Antiviral (Host-Targeting)
Unlike Direct-Acting Antivirals (DAAs) that target viral proteins (prone to mutation), these derivatives target the host enzyme DHODH.
-
Application: Influenza A, SARS-CoV-2, Ebola, Dengue.[2]
-
Logic: RNA viruses have a massive demand for UTP for replication. Depleting the host pool creates a "hostile environment" for the virus.
-
Reference: See Das et al.[5] and Munier-Lehmann et al. for efficacy of quinoline acids in viral models.[3][5][6][7]
Oncology: AML Differentiation
In Acute Myeloid Leukemia (AML), cells are stuck in a blast phase.[2]
-
Mechanism: Pyrimidine starvation triggers a metabolic stress response (p53 activation) that forces AML blasts to differentiate into mature granulocytes or undergo apoptosis.
-
Clinical Precedent: This mimics the effect of Brequinar in clinical trials.
Autoimmune Disorders[2][9]
-
Logic: Activated T-cells require de novo pyrimidine synthesis to expand (clonal expansion). Resting cells use the salvage pathway.
-
Selectivity: This derivative selectively inhibits hyperactive immune responses (Rheumatoid Arthritis, Multiple Sclerosis) while sparing resting cells, similar to Teriflunomide.[2]
References
-
Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.[2][5] ACS Medicinal Chemistry Letters, 4(6), 517-521.[2][5] [Link]
-
Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: Drug discovery, and therapeutic applications.[2] Journal of Medicinal Chemistry, 56(8), 3148–3167.[2] [Link]
-
Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia.[2] Cell, 167(1), 171-186.[2] [Link][2]
-
Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2.[8] Protein & Cell, 11(10), 723-739.[2] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 7. jocpr.com [jocpr.com]
- 8. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lipophilicity and Potency: The Pharmacological Profile of Isopropoxy-Substituted Quinoline Carboxylic Acids
Topic: Pharmacological Profile of Isopropoxy-Substituted Quinoline Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Isopropoxy Advantage
The quinoline carboxylic acid scaffold—historically anchored by compounds like Cinchophen and modern DHODH inhibitors like Brequinar—remains a privileged structure in medicinal chemistry. However, a recurring challenge in optimizing this scaffold is balancing aqueous solubility with membrane permeability and metabolic stability.
This guide focuses on a specific structural optimization: the Isopropoxy (
-
Metabolic Shielding: The secondary alkyl ether is generally more resistant to cytochrome P450-mediated
-dealkylation than primary methyl ethers. -
Hydrophobic Filling: The isopropyl group provides significant steric bulk and lipophilicity (increasing cLogP), allowing it to fill hydrophobic pockets in targets like Dihydroorotate Dehydrogenase (DHODH) or the Benzodiazepine binding site.
-
Conformational Locking: The steric hindrance of the isopropyl group can restrict bond rotation, locking the molecule into a bioactive conformation.
Chemical Space and Synthesis
Core Scaffold Synthesis
The construction of the quinoline-4-carboxylic acid core is most robustly achieved via the Pfitzinger Reaction or the Doebner Condensation .[1]
Protocol A: Modified Pfitzinger Reaction (Isatin Route)
Rationale: This route allows for the pre-installation of the isopropoxy group on the isatin ring (e.g., 5-isopropoxyisatin) or the ketone, ensuring regiospecificity.
-
Reagents: 5-Isopropoxyisatin (1.0 eq), Acetophenone derivative (1.1 eq), KOH (33% aq), Ethanol.
-
Procedure:
-
Dissolve 5-isopropoxyisatin in warm ethanol/KOH solution.
-
Add the acetophenone derivative dropwise.
-
Critical Step: Reflux for 12–24 hours. The color change from orange/red to dark brown indicates ring expansion.
-
Acidify with glacial acetic acid to pH 4–5 to precipitate the free acid.
-
Recrystallize from DMF/Ethanol.
-
Protocol B: Late-Stage Isopropylation (Williamson Ether Synthesis)
Rationale: Used when the starting material is a hydroxy-quinoline carboxylic acid.
-
Reagents: Hydroxy-quinoline-4-carboxylic acid ester (1.0 eq), 2-Bromopropane (1.5 eq),
(2.0 eq), DMF (Anhydrous). -
Procedure:
-
Step 1: Protect the carboxylic acid as a methyl ester (if not already esterified) to prevent esterification of the acid by the alkyl halide.
-
Step 2: Suspend the hydroxy-quinoline ester and
in DMF. Stir at 60°C for 30 min to generate the phenoxide anion. -
Step 3: Add 2-Bromopropane via syringe. Stir at 60–80°C for 4–6 hours. Note: Isopropyl halides are less reactive than methyl halides; heating is essential.
-
Step 4: Hydrolyze the ester (LiOH/THF/Water) to reveal the free acid.
-
Pharmacodynamics: Mechanism of Action
The primary validated target for isopropoxy-substituted quinoline carboxylic acids is Dihydroorotate Dehydrogenase (DHODH) , with secondary activity seen in bacterial DNA Gyrase and CNS receptors (NK3).
DHODH Inhibition (Anticancer & Antiviral)
DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[2][3][4][5][6] Rapidly dividing cells (cancer, activated T-cells, viral replication complexes) are hypersensitive to DHODH inhibition.
-
Binding Mode: The carboxylic acid forms a critical salt bridge with Arg136 in the DHODH active site.[4]
-
The Isopropoxy Role: The hydrophobic channel of DHODH (normally occupied by ubiquinone) requires lipophilic occupancy. An isopropoxy group at the C6, C7, or C8 position of the quinoline ring extends into this hydrophobic tunnel, displacing water and increasing binding affinity (
) via entropy-driven hydrophobic effects.
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR logic for Isopropoxy-Quinoline Carboxylic Acids. The C4-acid is the anchor, while the isopropoxy group acts as a lipophilic optimizer.
Experimental Protocols: Biological Evaluation
In Vitro DHODH Enzymatic Assay
Objective: Determine the
Protocol:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Substrates: L-Dihydroorotate (L-DHO) and Decylubiquinone (
). -
Chromogen: 2,6-Dichlorophenolindophenol (DCIP).
-
Reaction Logic: DHODH reduces
to ubiquinol, which subsequently reduces DCIP (blue) to DCIP-H2 (colorless). The rate of absorbance decrease at 600 nm is proportional to enzyme activity. -
Workflow:
-
Incubate Enzyme + Inhibitor (Isopropoxy analog) for 10 min at 25°C.
-
Initiate reaction by adding Substrate Mix (L-DHO +
+ DCIP). -
Measure
kinetically for 20 minutes.
-
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the DCIP-coupled DHODH inhibition assay.
Comparative Data: Substituent Effects
The following table illustrates the theoretical impact of substituting a methoxy group with an isopropoxy group on a standard quinoline-4-carboxylic acid core (based on general SAR trends in DHODH inhibitors).
| Parameter | Methoxy Analog ( | Isopropoxy Analog ( | Impact Explanation |
| cLogP | ~2.5 | ~3.2 | Isopropoxy increases lipophilicity, improving membrane permeability. |
| Metabolic Stability | Moderate | High | Secondary ethers resist |
| DHODH | 50–100 nM | 10–30 nM | Increased hydrophobic contact area in the ubiquinone channel improves potency. |
| Solubility | Moderate | Low | Higher lipophilicity reduces aqueous solubility; may require formulation as a sodium salt. |
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. Available at: [Link]
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.[2] Available at: [Link]
-
Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. PubMed. Available at: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. EurekaSelect. Available at: [Link]
-
Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.[7] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. physchemres.org [physchemres.org]
- 6. benchchem.com [benchchem.com]
- 7. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of a Privileged Scaffold: A Technical Guide to the History and Discovery of 2-Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents, and among them, the 2-substituted quinoline-4-carboxylic acids hold a place of particular distinction. This technical guide provides an in-depth exploration of the history, discovery, and evolving applications of this remarkable class of compounds, offering a narrative that weaves together seminal synthetic strategies with the ongoing quest for novel therapeutics.
A Historical Perspective: From Classic Reactions to Modern Drug Discovery
The journey of 2-substituted quinoline-4-carboxylic acids is intrinsically linked to the development of fundamental organic reactions. The late 19th century witnessed the emergence of two powerful methods for quinoline synthesis that remain relevant to this day: the Doebner and Pfitzinger reactions.
The Doebner reaction , first described by Oskar Doebner in 1887, provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid. This reaction's versatility lies in its ability to accommodate a wide range of anilines and aldehydes, allowing for the generation of diverse libraries of quinoline derivatives.
Shortly after, in 1886, Wilhelm Pfitzinger reported a method that utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, offers a complementary approach to the Doebner synthesis and has been extensively used in the preparation of these compounds.
The initial discovery of the biological potential of the quinoline scaffold can be traced back to the development of antimalarial drugs. The quest for synthetic alternatives to quinine led to the exploration of various quinoline-containing compounds. While the early focus was not specifically on 2-substituted quinoline-4-carboxylic acids, this research laid the groundwork for understanding the drug-like properties of the quinoline nucleus. The subsequent discovery of nalidixic acid in the 1960s, a quinolone antibiotic, marked a pivotal moment, demonstrating the potent antibacterial activity of compounds bearing a related structural core and sparking extensive research into quinoline-based antimicrobials.
Foundational Synthetic Strategies: The Doebner and Pfitzinger Reactions
The enduring utility of the Doebner and Pfitzinger reactions in synthesizing 2-substituted quinoline-4-carboxylic acids warrants a closer examination of their mechanisms and practical application.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction's elegance lies in its one-pot nature, bringing together three readily available starting materials. The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydroquinoline intermediate, which is then oxidized in situ to the aromatic quinoline-4-carboxylic acid.
Diagram: Mechanism of the Doebner Reaction
Caption: A simplified representation of the Doebner reaction mechanism.
The Pfitzinger Reaction: A Versatile Route from Isatin
The Pfitzinger reaction offers an alternative and equally powerful strategy. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization of the enamine and subsequent dehydration yield the final 2-substituted quinoline-4-carboxylic acid.
Diagram: Mechanism of the Pfitzinger Reaction
Caption: A simplified overview of the Pfitzinger reaction mechanism.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-substituted quinoline-4-carboxylic acid, 2-phenylquinoline-4-carboxylic acid, via both the Doebner and Pfitzinger reactions.
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Pyruvic acid (1.0 mmol, 88 mg)
-
Ethanol (10 mL)
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add aniline, benzaldehyde, and pyruvic acid.
-
Add ethanol as the solvent.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction
Materials:
-
Isatin (1.0 mmol, 147 mg)
-
Acetophenone (1.1 mmol, 132 mg)
-
Potassium hydroxide (KOH) (3.5 mmol, 196 mg)
-
20% aqueous Ethanol (10 mL)
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in 20% aqueous ethanol.
-
Add isatin and acetophenone to the basic solution.
-
Attach a reflux condenser and heat the mixture to reflux (80-90°C) with stirring for 18-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of water and wash with diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.
A Spectrum of Biological Activities: From Microbes to Cancer
The true value of the 2-substituted quinoline-4-carboxylic acid scaffold lies in its remarkable breadth of biological activities. The ability to readily modify the substituent at the 2-position, as well as other positions on the quinoline ring, has allowed for the development of compounds with diverse therapeutic applications.
Antimicrobial Activity
The quinoline core is synonymous with antibacterial agents, and 2-substituted quinoline-4-carboxylic acid derivatives are no exception. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
| Compound Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | |
| Substituted quinolines | Gram (+) and Gram (-) bacteria | 62.50–250 |
Anticancer Activity
A significant area of research for 2-substituted quinoline-4-carboxylic acids has been in the field of oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms of action.
1. Dihydroorotate Dehydrogenase (DHODH) Inhibition:
Several 2-substituted quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition.
2. Histone Deacetylase (HDAC) Inhibition:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers. Certain 2-substituted quinoline-4-carboxylic acid derivatives have been identified as inhibitors of HDACs, particularly HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.
Diagram: HDAC Inhibition by 2-Substituted Quinoline-4-Carboxylic Acids
Caption: Mechanism of anticancer activity via HDAC inhibition.
3. Sirtuin 3 (SIRT3) Inhibition:
SIRT3, a mitochondrial deacetylase, has emerged as a therapeutic target in certain cancers. Selective inhibitors of SIRT3 based on the 2-substituted quinoline-4-carboxylic acid scaffold have been developed, demonstrating the ability to induce cell cycle arrest and differentiation in leukemia cell lines.
Diagram: SIRT3 Inhibition Pathway
Caption: Inhibition of SIRT3 by quinoline derivatives disrupts mitochondrial function.
| Compound Derivative | Target | Cancer Cell Line(s) | IC50/Activity | Reference |
| C44 | DHODH | VSV and WSN-Influenza | 2 nM and 41 nM (EC50) | |
| D28 | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | |
| P6 | SIRT3 | MLLr leukemic cell lines | 0.87 - 1.90 µM | |
| 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction |
Antiviral and Anti-inflammatory Activities
The therapeutic potential of 2-substituted quinoline-4-carboxylic acids extends beyond antimicrobial and anticancer applications. Research has demonstrated their efficacy as antiviral and anti-inflammatory agents.
Antiviral Activity: Certain derivatives have shown promising activity against various viruses, including orthopoxviruses and enterovirus D68 (EV-D68). The mechanism of antiviral action can be multifaceted, including the inhibition of viral replication processes.
Anti-inflammatory Activity: The anti-inflammatory properties of some 2-substituted quinoline-4-carboxylic acids have also been investigated. The proposed mechanism for some derivatives involves the downregulation of T-cell function, distinguishing their action from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Conclusion: A Scaffold with a Bright Future
The journey of 2-substituted quinoline-4-carboxylic acids from their origins in classic organic reactions to their current status as a versatile pharmacophore is a testament to the enduring power of chemical synthesis in drug discovery. The foundational work of Doebner and Pfitzinger provided the tools to construct this privileged scaffold, and generations of scientists have since explored and expanded its therapeutic potential. From combating infectious diseases to offering new strategies in the fight against cancer, these compounds continue to be a rich source of inspiration for the development of novel medicines. The ease of their synthesis, coupled with the vast chemical space that can be explored through substitution, ensures that the story of 2-substituted quinoline-4-carboxylic acids is far from over. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics built upon this remarkable molecular framework.
References
- Studies on human Gram(+) and Gram(−) pathogenic bacteria showed that the substituted quinolines exhibited selective antimicrobial activities with MIC values of 62.50–250 μg/ml. All tested quinoline derivatives were found to be effective inhibitors of acetylcholinesterase (AChE) and the human carbonic anhydrase I and II isoforms (hCA I and II), with Ki values of 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE. As a result, the
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery
Since its discovery by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction has remained a cornerstone of heterocyclic chemistry.[1][2][3] It provides a direct and versatile pathway to quinoline-4-carboxylic acids, a molecular scaffold of immense significance in medicinal chemistry. This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[4][5] The resulting quinoline-4-carboxylic acid core is a "privileged structure," frequently found in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2][4]
This guide offers an in-depth exploration of the Pfitzinger reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. It provides field-tested protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully leverage this powerful synthetic tool.
Pillar 1: The Reaction Mechanism – A Stepwise Elucidation
Understanding the mechanism of the Pfitzinger reaction is critical for optimizing conditions and troubleshooting unexpected outcomes. The reaction proceeds through a well-established sequence initiated by a strong base, typically potassium or sodium hydroxide.[3][6]
-
Base-Mediated Isatin Ring Opening: The reaction begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form a water-soluble keto-acid intermediate, the salt of 2-amino-α-oxo-benzeneacetic acid.[3][4] While this intermediate can be isolated, it is almost always generated in situ.[3] Pre-dissolving the isatin in the basic solution before adding the carbonyl component is a crucial experimental technique to ensure this step proceeds to completion, which can improve yields and reduce side reactions.[7]
-
Condensation and Imine/Enamine Formation: The newly formed aniline derivative then condenses with the carbonyl compound (e.g., a ketone or aldehyde). The primary amine attacks the carbonyl carbon, leading to the formation of a Schiff base (imine) after dehydration.[8][9] This imine is in tautomeric equilibrium with its more stable enamine form.[3][4]
-
Intramolecular Cyclization and Dehydration: The final phase involves an intramolecular cyclization. The enamine attacks the ketone carbonyl within the same molecule in a Claisen-type condensation.[8] This step forms a new six-membered ring. Subsequent dehydration (loss of a water molecule) aromatizes the ring system, yielding the final substituted quinoline-4-carboxylic acid product.[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. iipseries.org [iipseries.org]
Application Notes and Protocols for In Vitro Assay of Quinoline Carboxylic Acid Activity
Introduction: The Versatile Scaffold of Quinoline Carboxylic Acids
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic compounds and natural products with a broad spectrum of pharmacological activities.[1] Among its derivatives, quinoline carboxylic acids have garnered significant attention, particularly the fluoroquinolones, which are potent antibacterial agents.[2][3] The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of biological properties to target a range of diseases, from bacterial infections to cancer.[1][4]
The primary mechanism of antibacterial action for most quinolone carboxylic acids is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.[1][6] Beyond their antibacterial prowess, certain quinoline carboxylic acid derivatives have demonstrated potent anticancer activity by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in rapidly proliferating cancer cells.[1][8]
This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize the activity of novel quinoline carboxylic acid derivatives. We will delve into the principles and detailed protocols for assessing antibacterial activity, inhibition of target enzymes, and potential off-target effects such as cytotoxicity and cardiotoxicity.
Part 1: Foundational Antibacterial Activity Profiling
The initial screening of any new quinoline carboxylic acid derivative with potential antibacterial activity involves determining its potency against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this purpose.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This assay is fundamental for quantifying the potency of a compound and is a critical parameter in drug development.
The broth microdilution method is a widely used technique for determining MIC values. It involves preparing two-fold serial dilutions of the test compound in a 96-well microtiter plate.[9] A standardized inoculum of the test bacterium is then added to each well. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Materials:
-
Test quinoline carboxylic acid compound
-
Control antibiotic (e.g., ciprofloxacin, levofloxacin)[11]
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[12]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[2][3]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
The MBC assay is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the percentage of killed bacteria.
Materials:
-
Completed MIC plate
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9]
Data Presentation: MIC and MBC Values
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Test Compound A | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| Test Compound B | E. coli ATCC 25922 | 2 | >64 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal |
This table presents hypothetical data for illustrative purposes.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Part 2: Target Engagement - Topoisomerase Inhibition Assays
To confirm that the antibacterial activity of a quinoline carboxylic acid is due to its intended mechanism of action, it is essential to perform assays that directly measure the inhibition of DNA gyrase and topoisomerase IV.[6][7]
DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[13] This assay measures the ability of a compound to inhibit this supercoiling activity.
Relaxed circular plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
Test compound
-
Control inhibitor (e.g., novobiocin, ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide, SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the relaxed and supercoiled forms are well separated.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometry.
Topoisomerase IV Decatenation Assay
Topoisomerase IV is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication.
This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules found in trypanosomes, as a substrate.[6] Topoisomerase IV decatenates this network into individual minicircles. The reaction products are then analyzed by agarose gel electrophoresis. Inhibitors of topoisomerase IV will prevent the release of minicircles from the kDNA network.
Materials:
-
Purified E. coli Topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
Test compound
-
Control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA (e.g., 0.2 µg), and varying concentrations of the test compound.
-
Enzyme Addition: Add topoisomerase IV to start the reaction.
-
Incubation: Incubate at 37°C for 1 hour.
-
Termination and Electrophoresis: Stop the reaction and analyze the products by 1% agarose gel electrophoresis as described for the gyrase assay.
-
Data Analysis: The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.
Data Presentation: Topoisomerase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| Test Compound A | E. coli DNA Gyrase | 0.8 |
| Test Compound A | E. coli Topoisomerase IV | 5.2 |
| Ciprofloxacin | E. coli DNA Gyrase | 0.5 |
| Ciprofloxacin | E. coli Topoisomerase IV | 3.0 |
This table presents hypothetical data for illustrative purposes.
Mechanism of Topoisomerase Inhibition by Quinolones
Caption: Quinolones trap topoisomerases in a "cleavable complex".
Part 3: Safety and Selectivity Profiling
While potent activity against bacterial targets is desired, it is equally important to assess the potential for adverse effects on mammalian cells. Cytotoxicity and cardiotoxicity are key safety parameters to evaluate during early-stage drug discovery.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14] It is a rapid and widely used method to determine the cytotoxic potential of a compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[14] Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀ or GI₅₀) is determined.[5][15]
hERG Channel Inhibition Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[16][17][18] Therefore, assessing the potential for hERG inhibition is a critical safety screen for new drug candidates.
The most direct method for assessing hERG channel activity is the patch-clamp electrophysiology technique.[17] This assay measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293). The test compound is applied at various concentrations to determine its ability to block this current.
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Automated patch-clamp system (e.g., IonFlux, QPatch)
-
Extracellular and intracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the recording aperture.
-
Current Recording: A specific voltage protocol is applied to the cell to elicit hERG currents. A stable baseline recording is established.
-
Compound Application: The test compound is applied at increasing concentrations, and the hERG current is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.
Data Presentation: Safety Profiling
| Compound | Cell Line Cytotoxicity IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| Test Compound A | >100 | 85 |
| Moxifloxacin | ~50 | 29 |
This table presents hypothetical data for illustrative purposes. Moxifloxacin data is for reference.[16]
Conclusion: An Integrated Approach to Characterization
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel quinoline carboxylic acid derivatives. By systematically evaluating antibacterial potency, target engagement, and key safety liabilities, researchers can efficiently identify promising lead candidates for further development. This integrated approach, combining microbiology, biochemistry, and toxicology, is essential for navigating the complexities of drug discovery and advancing new therapeutic agents to the clinic.
References
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Quinolinic acid - Wikipedia. (2024, February 19). Retrieved February 24, 2026, from [Link]
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Oyamada, Y., Ito, H., & Tanaka, M. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3242–3244. [Link]
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He, Z., Zhang, J., & Zhou, Y. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 5(8), 923–928. [Link]
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Lode, H., Borner, K., & Koeppe, P. (1990). Pharmacokinetic disposition of quinolones in human body fluids and tissues. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial. (2022, June 7). u:scholar. Retrieved February 24, 2026, from [Link]
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Malik, M., Drlica, K., & Zhao, X. (2006). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 50(2), 775–778. [Link]
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Asahina, Y., Araya, I., & Iwata, M. (2007). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Chemical and Pharmaceutical Bulletin, 55(1), 129–132. [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022, June 7). Taylor & Francis. Retrieved February 24, 2026, from [Link]
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Pintilie, L., Negut, C., Oniscu, C., Caproiu, M. T., Nechifor, M., Iancu, L., Ghiciuc, C., & Ursu, R. (2009). Synthesis and Antibacterial Activity of Some Novel Quinolones. Romanian Biotechnological Letters, 14(5), 4679–4685. [Link]
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Stein, G. E. (1996). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23(Supplement_1), S19–S24. [Link]
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Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801–11805. [Link]
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Le, T., Le, V., & Peryshkov, D. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. Bioorganic & Medicinal Chemistry, 28(6), 115369. [Link]
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Neu, H. C. (1986). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Clinical Infectious Diseases, 8(Supplement_5), S485–S490. [Link]
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Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 34(1), 8–12. [Link]
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Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58 Suppl 2, 29–36. [Link]
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Pessina, A., Neri, M. G., & Mineo, E. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Toxicology in Vitro, 8(6), 1149–1154. [Link]
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Aldred, K. J., Blower, T. R., & Kerns, R. J. (2014). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research, 42(4), 2568–2577. [Link]
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Dubey, S., Bhardwaj, S., Singh, E., Prabhakaran, P., & Cherian, A. (2019). A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Letters in Drug Design & Discovery, 15(6), 633–642. [Link]
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Kędzierska, E., & Leś, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 266. [Link]
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Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1269–1280. [Link]
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Ashley, R. E., Pandya, A., & Osheroff, N. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 10(3), 967–977. [Link]
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Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]
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An integrated pharmacokinetic, pharmacogenomic and pharmacodynamic study of fluoroquinolones in the context of intracellular infections. (n.d.). DIAL@UCLouvain. Retrieved February 24, 2026, from [Link]
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Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. (n.d.). Protheragen. Retrieved February 24, 2026, from [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023, June 2). UI Scholars Hub. Retrieved February 24, 2026, from [Link]
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Alexandrou, A. J., Duncan, R. S., & Sullivan, A. (2006). Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin. British Journal of Pharmacology, 147(8), 875–886. [Link]
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Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 24, 2026, from [Link]
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Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 12(1), 1184. [Link]
-
Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 24, 2026, from [Link]
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Bookstaver, P. B., Bland, C. M., & Griffin, B. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 10(1), 74. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 24, 2026, from [Link]
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Inhibitory effect of carboxylic acid group on hERG binding. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Elsea, S. H., Osheroff, N., & Nitiss, J. L. (1992). Drug Features That Contribute to the Activity of Quinolones against Mammalian Topoisomerase II and Cultured Cells. Antimicrobial Agents and Chemotherapy, 36(10), 2179–2184. [Link]
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Human Ether-a-go-go-Related Gene (hERG) Blockers. (n.d.). Cambridge MedChem Consulting. Retrieved February 24, 2026, from [Link]
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Minimum Inhibitory Concentration. (2020, November 3). LITFL. Retrieved February 24, 2026, from [Link]
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Su, Z., & Chen, H. (2006). Inhibitory effect of carboxylic acid group on hERG binding. Bioorganic & Medicinal Chemistry Letters, 16(21), 5584–5588. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]
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Microwave-Assisted Synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid: An Application Note and Protocol
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The 2-aryl substituted variants, in particular, are of significant interest. The traditional synthesis of these compounds, often accomplished through methods like the Doebner or Pfitzinger reactions, can be hampered by long reaction times, harsh conditions, and modest yields, especially with substituted anilines.[1]
This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to mere minutes, increased product yields, and enhanced purity.[2] By leveraging the principles of green chemistry, MAOS provides a more sustainable and economical approach to the synthesis of this important class of molecules.[2][3]
Rationale for Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture.[2] This is achieved through the direct coupling of microwave energy with polar molecules in the solution, leading to a rapid increase in temperature. This "superheating" effect, when conducted in a sealed vessel, can elevate the temperature of the reaction mixture far above the solvent's boiling point at atmospheric pressure, leading to dramatic rate enhancements.[4]
Key Advantages of MAOS:
-
Speed: Reaction times are significantly reduced, often from hours to minutes.[3]
-
Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption compared to conventional heating methods.[2]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.
-
Green Chemistry: The potential for solvent-free reactions or the use of greener solvents aligns with the principles of sustainable chemistry.[2][3]
Reaction Mechanism: The Doebner Reaction
The synthesis of this compound is achieved via the Doebner reaction, a three-component condensation of an aromatic amine (4-isopropoxyaniline), an aldehyde (benzaldehyde), and pyruvic acid.[1][5] The reaction mechanism is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enol form of pyruvic acid, subsequent cyclization, and finally oxidation to yield the aromatic quinoline ring system.[1]
Proposed Mechanism of the Doebner Reaction
Caption: A streamlined workflow for the microwave-assisted synthesis of the target compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the quinoline and isopropoxyphenyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 13 ppm). Aromatic protons will resonate in the δ 7.0-8.5 ppm region. The isopropyl group will show a septet for the CH proton and a doublet for the two methyl groups.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display signals corresponding to all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected around δ 167-170 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The expected exact mass can be calculated and compared with the observed mass for confirmation of the elemental composition.
Safety Precautions
-
Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis. [4][6]Domestic microwave ovens are not suitable and can be extremely dangerous. [6]Always use the appropriate sealed vessels designed to withstand high pressures and temperatures. [7]* Chemical Hazards: The reactants and solvents used in this synthesis are hazardous. Handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood. [6]* Pressure and Temperature: Be aware that heating solvents in a sealed vessel above their boiling point generates high pressure. [7]Do not exceed the recommended temperature and pressure limits of the microwave vial and reactor. Allow the reaction vessel to cool completely before opening. [7]* Exothermic Reactions: While this reaction is not known to be violently exothermic, always start with small-scale reactions to assess the reaction kinetics under microwave irradiation. [6]
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Microwave-Assisted Synthesis. Organic Syntheses Procedure. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
PMC. (2025). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Retrieved from [Link]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
-
PubMed. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming solubility issues of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid in water
Topic: Overcoming Solubility Issues in Aqueous Media
Ticket ID: SOL-Q4CA-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic & Initial Assessment
User Query: "I cannot get 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid to dissolve in water or PBS. It floats as a hydrophobic powder or precipitates immediately upon dilution from DMSO.[1] What am I doing wrong?"
Technical Analysis: The solubility challenges you are facing are intrinsic to the molecular architecture of this compound. You are fighting against two opposing forces: a rigid, planar crystalline lattice and a highly lipophilic substituent.[1]
Physicochemical Profile
| Property | Value (Est.) | Implication for Solubility |
| Core Structure | Quinoline-4-carboxylic acid | High melting point; strong |
| Substituent | 4-Isopropoxyphenyl (Pos.[1][2] 2) | Significantly increases LogP (Lipophilicity).[1] Reduces water interaction.[1] |
| pKa (Acidic) | ~4.0 - 4.8 (Carboxyl) | Critical: At pH < 5, the molecule is protonated (neutral) and insoluble.[1] |
| pKa (Basic) | ~2.0 (Quinoline N) | Protonation of the nitrogen only occurs at very low pH, which is rarely useful for biological assays. |
| LogP | > 3.5 | High affinity for lipids/solvents; low affinity for water.[1] |
The Root Cause: In water or PBS (pH 7.4), the compound exists partially as an anion, but the hydrophobic burden of the isopropoxyphenyl and quinoline rings outweighs the solvation energy provided by the single carboxylate group.[1] The "floating" you observe is due to high surface tension and poor wetting.[1]
Solubilization Protocols
Depending on your end application, select the appropriate protocol below.
Decision Matrix
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Protocol A: pH Adjustment (Salt Formation)
Best for: Analytical standards, chemical synthesis, or high-concentration stock solutions where high pH is tolerable.[1]
Mechanism: Deprotonating the carboxylic acid (
Step-by-Step:
-
Weigh the target amount of this compound.
-
Suspend in water (it will not dissolve yet).
-
Add Base: Slowly add 1.05 equivalents of 0.1 M NaOH or KOH.[1]
-
Note: Avoid large excesses of strong base to prevent hydrolysis of the isopropoxy ether linkage (though generally stable, extreme pH > 12 can be risky over time).[1]
-
-
Sonicate: Sonicate at 40°C for 10-15 minutes. The solution should turn clear.
-
Buffer: Once dissolved, dilute with a buffer (e.g., Tris or Phosphate) to the desired concentration, ensuring the final pH remains above 7.0 .[1]
Protocol B: Co-solvent System (DMSO/PEG)
Best for: In vitro cell assays (maintaining < 0.5% DMSO final concentration).
Mechanism: Organic solvents disrupt the water structure and solvate the hydrophobic regions of the molecule.[1]
Step-by-Step:
-
Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–20 mM.
-
Tip: If the solid resists, warm the DMSO to 37°C.[1]
-
-
Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into the cell media.[1] This causes "shock precipitation."[1]
-
Instead, prepare a 100x working solution in a co-solvent mix: 50% DMSO + 50% PEG400 (Polyethylene Glycol 400).[1]
-
-
Final Dilution: Slowly add the 100x working solution to the warm culture media while vortexing rapidly.
Recommended Solvent Compatibility Table:
| Solvent | Solubility | Suitability |
|---|---|---|
| DMSO | High (>20 mg/mL) | Excellent stock solvent.[1] Toxic to cells >0.1-1%.[1] |
| Ethanol | Moderate | Good alternative, but evaporates.[1] |
| PEG 400 | Moderate | Excellent stabilizer; prevents precipitation.[1] |
| Water | Negligible | Requires pH adjustment or surfactants.[1] |
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies (IV/IP/Oral) or sensitive cell lines where DMSO is toxic.
Mechanism: The hydrophobic quinoline/phenyl core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Step-by-Step:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.[1] -
Addition: Add the compound to the vehicle.
-
pH Tuning: Adjust pH to 8.0-9.0 using dilute NaOH to initiate dissolution (ionization helps entry into the CD cavity).[1]
-
Equilibration: Shake or stir for 4–6 hours at room temperature.
-
Neutralization (Optional): Slowly adjust pH back to 7.4. If the complex is stable, it will remain in solution.[1] If it precipitates, keep the pH slightly basic (pH 8).[1]
-
Filtration: Filter sterilize (0.22
m) before use.[1]
Troubleshooting & FAQs
Q1: "I diluted my DMSO stock into PBS and it turned cloudy immediately. Why?" A: This is the "Crash-out" effect.[1] You likely crossed the metastable zone limit .[1]
-
Explanation: The compound is soluble in DMSO but insoluble in water.[1] When you mix them, the solvent power drops exponentially.[1] If the local concentration of water is too high before the drug disperses, it nucleates and precipitates.[1]
-
Fix: Use the "Intermediate Dilution" method (Protocol B) using PEG400.[1] Alternatively, ensure the PBS is warm (37°C) and vortex during addition.[1]
Q2: "Can I use sonication to force it into solution?" A: Yes, but with a caveat. Sonication creates heat and shear stress.[1]
-
Warning: While sonication helps break up aggregates, it does not change the thermodynamic solubility.[1] If the solution is supersaturated, it will eventually precipitate (often overnight).[1] Always verify stability after 24 hours.
Q3: "Is the isopropoxy group unstable?" A: Generally, aryl alkyl ethers are stable.[1] However, avoid highly acidic conditions (pH < 1) combined with high heat, as this could potentially cleave the ether, yielding the phenol derivative (which has different solubility properties).[1]
Q4: "I need to inject this into mice. What is the safest formulation?" A: Do not use 100% DMSO.
-
Gold Standard: 5% DMSO + 40% PEG400 + 55% Saline (or Water).[1]
-
Alternative: 20% HP-
-CD in Saline (Protocol C). This is the most biocompatible option and reduces pain upon injection.[1]
Mechanistic Visualization
The following diagram illustrates why pH control is the "Master Switch" for this compound's solubility.
Figure 2: The pH-dependent solubility equilibrium.[1] At physiological pH (7.4), the equilibrium shifts right, but high lipophilicity may still require co-solvents.[1]
References
-
PubChem. Quinoline-4-carboxylic acid | C10H7NO2.[1][3] National Library of Medicine.[1] Available at: [Link]
-
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (General reference for Protocol C).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.
Sources
Technical Support Center: Navigating Decarboxylation in Quinoline Synthesis
Welcome to the technical support center dedicated to a critical, yet often challenging, aspect of quinoline synthesis: the management of decarboxylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected decarboxylation or wish to control this reaction with precision. Here, we move beyond simple protocols to dissect the causality behind these issues, offering field-tested insights and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a Pfitzinger synthesis to obtain a quinoline-4-carboxylic acid, but my yield is low, and I'm isolating the decarboxylated quinoline as a major byproduct. What's going wrong?
This is a classic challenge in the Pfitzinger reaction. The reaction is designed to produce quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound under basic conditions.[1][2] However, the very conditions that facilitate the synthesis can also promote the undesired loss of the carboxylic acid group.
Core Issue: The Pfitzinger reaction typically employs strong bases (like potassium hydroxide) and often requires elevated temperatures to drive the condensation and cyclization.[3] These conditions are also conducive to the thermal decarboxylation of the quinoline-4-carboxylic acid product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted decarboxylation in Pfitzinger synthesis.
Detailed Corrective Actions:
-
Temperature Management (Kinetic vs. Thermodynamic Control): Decarboxylation is often a thermodynamically favored process at higher temperatures. By maintaining a lower reaction temperature, you can operate under kinetic control, favoring the formation of the carboxylic acid over its subsequent decomposition.[4][5] Consider using a lower-boiling solvent if your current protocol allows, or simply reducing the heat input to maintain a gentle reflux.
-
Reaction Monitoring: Prolonged exposure to heat and basic conditions will inevitably lead to increased decarboxylation. It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the isatin starting material is consumed, proceed with the work-up immediately.
-
Work-up Procedure: When neutralizing the reaction mixture, do so at a reduced temperature (e.g., in an ice bath). Acidify carefully to a pH of 4-5 to precipitate your quinoline-4-carboxylic acid.[2] Over-acidification or allowing the mixture to warm significantly during neutralization can contribute to decarboxylation.
| Parameter | Standard Condition (Prone to Decarboxylation) | Optimized Condition (Minimizing Decarboxylation) |
| Temperature | Vigorous reflux (e.g., >100 °C) | Gentle reflux (e.g., ~79°C in ethanol) |
| Reaction Time | Fixed, often overnight | Monitored by TLC, stopped at completion |
| Base | Large excess of strong base | Stoichiometric or slight excess of base |
Table 1: Comparison of reaction conditions for Pfitzinger synthesis.
Q2: In my Doebner reaction, I'm observing poor conversion of my electron-deficient aniline, and any product I do form seems to be decarboxylating. How can I improve this?
The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is notoriously less efficient with anilines bearing electron-withdrawing groups.[6][7] The harsh acidic conditions often used can also lead to decarboxylation.
Core Issue: Electron-deficient anilines are less nucleophilic, slowing down the initial steps of the reaction. To compensate, researchers might increase the temperature or use stronger acids, which in turn accelerates the decarboxylation of the desired product.
Troubleshooting & Optimization:
-
Catalyst and Solvent Selection: Instead of traditional Brønsted acids, consider using a Lewis acid like BF₃·THF in a solvent such as acetonitrile (MeCN). This has been shown to improve yields for electron-deficient anilines under milder conditions.[6]
-
Slow Addition Protocol: To maintain a low concentration of reactive intermediates and minimize side reactions, add the pyruvic acid dropwise to the mixture of the aniline and aldehyde at a controlled temperature (e.g., 65 °C).[6]
Experimental Protocol: Modified Doebner Reaction for Electron-Deficient Anilines
-
Reaction Setup: In a round-bottom flask, dissolve the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).
-
Catalyst Addition: Add BF₃·THF (0.28 equiv) to the mixture and stir at 65 °C for 10 minutes.
-
Slow Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 3 hours at 65 °C.
-
Reaction: Continue to heat the mixture at 65 °C for an additional 21 hours.
-
Work-up: After cooling, perform a standard aqueous work-up, including extraction with an organic solvent, washing with brine, drying, and concentration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q3: I'm performing a Gould-Jacobs reaction, and the final decarboxylation step is inefficient. How can I drive this to completion?
The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines.[8] The final step is often a deliberate thermal decarboxylation of a quinoline-3-carboxylic acid intermediate.
Core Issue: Inefficient decarboxylation in this context is usually due to insufficient thermal energy or an inappropriate reaction medium.
Solutions:
-
High-Temperature Solvents: Perform the decarboxylation in a high-boiling point solvent such as diphenyl ether or Dowtherm A. These solvents can reach temperatures well over 200 °C, providing the necessary energy for efficient decarboxylation.
-
Metal Catalysis: While often used for protodecarboxylation, copper-based catalysts, sometimes in quinoline as a solvent, have been historically used to facilitate decarboxylation at lower temperatures than purely thermal methods.[9][10] However, for a simple thermal decarboxylation as the final step of a Gould-Jacobs synthesis, a high-boiling solvent is the most direct approach.
Understanding the Mechanism: Why Position Matters
The stability of the quinoline carboxylic acid, and thus its propensity to decarboxylate, is heavily influenced by the position of the carboxyl group. Decarboxylation typically proceeds through the formation of a carbanionic intermediate after the loss of CO₂. The stability of this intermediate is key.
Caption: Generalized mechanism for the decarboxylation of quinoline carboxylic acids.
The negative charge on the 2- and 4-positions can be effectively delocalized by the nitrogen atom through resonance, making these carbanionic intermediates relatively stable. Consequently, quinoline-2-carboxylic acids and quinoline-4-carboxylic acids are more susceptible to decarboxylation than, for example, quinoline-3-carboxylic acids, where the nitrogen atom cannot directly stabilize the carbanion via resonance.
Analytical Monitoring
To effectively troubleshoot decarboxylation, you must be able to accurately monitor the reaction.
| Technique | Application |
| TLC | Quick, qualitative monitoring of the consumption of starting materials and the formation of products and byproducts. |
| HPLC | Quantitative analysis of the reaction mixture, allowing for precise determination of the ratio of carboxylic acid to its decarboxylated counterpart. |
| ¹H NMR | Structural confirmation of the desired product and any byproducts. The disappearance of the carboxylic acid proton signal and shifts in the aromatic region can confirm decarboxylation. |
| Mass Spec | Provides the molecular weight of the components in the reaction mixture, allowing for unambiguous identification of the decarboxylated product.[11] |
| UV/Vis Spec | Can be used for quantitative analysis if the chromophores of the starting material and products have distinct absorption maxima.[12][13] |
Table 2: Analytical techniques for monitoring decarboxylation.
By understanding the underlying mechanisms and carefully controlling reaction parameters, you can successfully navigate the challenges of decarboxylation in your quinoline synthesis, leading to higher yields and purer products.
References
-
Pfitzinger reaction. In Wikipedia. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem Technical Support.
- Purpana Beijing Technologies Co Ltd. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds. (Patent No. CN109694343B).
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
- Charles D. Hurd Laboratory, Northwestern University. (1955). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards, 59(1), 53-57.
-
Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. BenchChem Technical Support.
- Guthrie, J. P. (2018). Avoiding CO 2 in Catalysis of Decarboxylation.
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem Technical Support.
- Al-Ghamdi, A. F., Al-Omar, M. A., & Al-Tamimi, A. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society, 20(11), 2829-2843.
- OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support.
-
Combes quinoline synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Friedländer synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]
- Combes, A. E. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 501-502).
- Kumar, A. (2023).
-
Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
- Orito, K., Itoh, M., & Orito, Y. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12543-12550.
- Cohen, T., & Schambach, R. A. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
- Aly, A. A. (2019). The Pfitzinger Reaction. (Review). Arkivoc, 2019(1), 1-54.
- Liu, Y., & Liu, Y. (2017). Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. Scientific Reports, 7(1), 1-9.
-
Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Chang, J. S., Lin, C. W., & Chen, B. Y. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Journal of the Chinese Chemical Society, 58(4), 523-529.
- Patel, K. J., & Patel, N. K. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research, 5(4), 1146-1153.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(45), 31633-31654.
-
ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
- Wang, C., Li, Y., & He, C. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1656-1665.
- Ptaszyńska, K., & Kaczmarek, M. T. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. International Journal of Molecular Sciences, 24(17), 13419.
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 23, 2026, from [Link]
-
Gould–Jacobs reaction. In Wikipedia. Retrieved February 23, 2026, from [Link]
- Davidson, R. S., & Steiner, P. R. (1974). Mechanism of the photoinduced decarboxylation of carboxylic acids sensitised by aromatic ketones and quinones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1357-1361.
- Szymański, P., Miernicka, M., & Wolański, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6591.
- Dailey, N. J., Bekale, L. A., & Striepen, B. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7324-7341.
- El-Behery, M., & El-Twigry, H. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of the Mexican Chemical Society, 64(4), 269-283.
- Liu, Y., & Cooks, R. G. (2019). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 7, 442.
-
ChemEurope. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
- Al-Ostoot, F. H., & Al-Anazi, A. F. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Chemistry & Biodiversity, 18(11), e2100488.
-
University of Iowa. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
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- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. datapdf.com [datapdf.com]
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- 12. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Enhancing stability of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid in solution
Topic: Stability, Solubility, and Handling Protocols
Document ID: TSC-QCA-2025-04 | Version: 2.1
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid . This compound belongs to the 2-arylquinoline-4-carboxylic acid class (often referred to as cinchoninic acid derivatives).
Why this guide exists: While structurally robust, this molecule presents two distinct challenges in solution:
-
Zwitterionic Solubility Issues: The basic quinoline nitrogen and acidic carboxylic acid create a pH-dependent solubility trap (Isoelectric Point precipitation).
-
Photochemical Instability: The conjugated quinoline system is a known chromophore that can generate reactive oxygen species (ROS) upon light exposure, leading to N-oxidation or polymerization.
Module 1: Solubility & Physical Stability
User Issue: "My compound precipitates when I dilute the DMSO stock into PBS or cell culture media."
The Mechanism: The "U-Shaped" Solubility Curve
This molecule is amphoteric.
-
Low pH (< 2): Soluble (Quinoline Nitrogen protonated:
). -
High pH (> 7.5): Soluble (Carboxylic Acid deprotonated:
). -
Mid-Range pH (3–6): Insoluble . This is the Isoelectric Region (pI) where the molecule exists as a zwitterion with net neutral charge, leading to aggregation and precipitation.
Protocol: The "Safe-Dilution" Workflow
Do not add the solid directly to water. Follow this strict order of operations to maintain stability.
Step 1: Primary Stock Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Max 20–50 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: Aqueous Dilution (The Critical Step)
-
Target: 10 µM – 100 µM in biological buffer.
-
Procedure:
-
Vortex the DMSO stock vigorously.
-
Add the DMSO stock to the buffer while continuously stirring/vortexing the buffer.
-
Critical Check: If the buffer pH is between 4.0 and 6.0, the compound will crash out. Ensure your buffer (PBS, HEPES) is buffered to pH 7.4 or higher.
-
Troubleshooting Table: Solvent Compatibility
| Solvent System | Solubility Rating | Notes |
| DMSO | Excellent (+++++) | Recommended stock solvent. Hygroscopic; keep sealed. |
| Ethanol/Methanol | Good (+++) | Good for intermediate dilutions. Volatile. |
| Water (pH 7) | Poor (+) | Risk of precipitation. Requires pH > 7.5. |
| 0.1 M NaOH | Very Good (++++) | Forms the sodium salt (highly soluble). |
| PBS (pH 7.4) | Moderate (++) | Max solubility ~50-100 µM. Monitor for micro-crystals. |
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solubilizing the compound based on the final application.
Figure 1: Decision tree for solubilizing this compound, highlighting the critical intervention points for precipitation.
Module 2: Chemical Stability (Photolysis & Oxidation)
User Issue: "My solution turned yellow/brown after sitting on the bench for 4 hours."
The Mechanism: Photo-Oxidation
Quinolines are photosensitizers. Upon exposure to UV or intense visible light (blue spectrum), the quinoline ring absorbs energy, entering an excited triplet state.
-
Type I Mechanism: Electron transfer creates radical cations.
-
Type II Mechanism: Energy transfer to dissolved oxygen creates Singlet Oxygen (
) . -
Result: Formation of N-oxides or oxidative cleavage of the isopropoxy ether linkage (less common but possible).
Protocol: Actinic Stress Management
To ensure data integrity, you must treat this compound as light-sensitive .
-
Amber Glassware: Always use amber borosilicate vials for storage.
-
Foil Wrapping: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.
-
Low-Light Handling: Perform weighing and dilution in reduced light if possible.
-
Inert Atmosphere: For long-term solution storage (>24 hours), purge the headspace with Nitrogen or Argon to remove oxygen, preventing N-oxide formation.
Visualization: Photodegradation Pathway
Figure 2: The photochemical cascade. Light absorption converts dissolved oxygen into reactive singlet oxygen, which attacks the quinoline nitrogen, causing discoloration.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "I see peak tailing and ghost peaks in my chromatogram."
The Mechanism: Silanol Interactions
The basic nitrogen in the quinoline ring interacts strongly with free silanol groups (
-
Peak Tailing: Non-specific binding delays elution.
-
Carryover: The compound sticks to the column and elutes in subsequent runs.
Protocol: Optimized HPLC Method
Do not use neutral water/methanol gradients. You must suppress the ionization or mask silanols.
-
Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Why: Acid keeps the carboxylic acid protonated (neutral) and the nitrogen protonated (ionic). While this seems counter-intuitive, the constant protonation prevents "on-off" binding kinetics.
-
Alternative: 10 mM Ammonium Acetate (pH 4.5).
-
-
Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).
-
Gradient: 5% B to 95% B.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave aqueous solutions of this compound?
A: No. While the melting point is high (~250°C), quinoline-4-carboxylic acids are prone to decarboxylation (losing
Q2: Is the isopropoxy group stable? A: Generally, yes. Aryl ethers are stable in biological buffers. However, avoid boiling in strong acids (e.g., 1M HCl), which can cleave the ether to form the phenol derivative.
Q3: My cells are dying at high concentrations. Is it toxicity or precipitation? A: Check for crystals. At >50 µM, micro-crystals can form in media, causing physical damage to cells ("crystal effect") rather than chemical toxicity. Inspect wells under a microscope. If crystals are present, lower the concentration or use a solubility enhancer like cyclodextrin.
References
-
ChemicalBook. (2025). Quinoline-4-carboxylic acid Properties and Stability Data. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Quinolinecarboxylic acid. Retrieved from
-
Albini, A., & Monti, S. (2003).[1] Photophysics and photochemistry of fluoroquinolones (relates to quinoline photostability).[1] Chemical Society Reviews.[1] Retrieved from
-
Selleck Chemicals. (2025). Solubility Guidelines for Quinoline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Quinoline-4-carboxylic acid. Retrieved from
Sources
Technical Support Center: Addressing Steric Hindrance in 2-Substituted Quinoline Synthesis
Welcome to the technical support center dedicated to navigating the complexities of 2-substituted quinoline synthesis, with a particular focus on overcoming the challenges posed by steric hindrance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, the introduction of bulky substituents at the 2-position can significantly impede traditional synthetic routes, leading to low yields, side product formation, or complete reaction failure. This guide provides practical, field-proven insights to help you successfully synthesize these challenging yet valuable molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sterically hindered 2-substituted quinolines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Friedländer Synthesis with Bulky Ketones
The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, is a cornerstone of quinoline synthesis.[4][5][6][7] However, steric clash can be a significant barrier when employing bulky ketones.
-
Possible Cause: Steric hindrance between the bulky substituent on the ketone and the aryl ring of the o-aminoaryl aldehyde/ketone prevents the necessary intramolecular cyclization and dehydration steps.[8] This is often due to the difficulty in achieving the required planar transition state for the cyclization to occur.
-
Troubleshooting Steps:
-
Catalyst Optimization: The choice of catalyst is critical. While traditional methods use acid or base catalysis, modern approaches offer more control.[4][7]
-
Lewis Acids: Employ stronger Lewis acids like scandium(III) triflate or tin tetrachloride to enhance the electrophilicity of the carbonyl group and facilitate the reaction.[9]
-
Brønsted Acids: Strong Brønsted acids such as p-toluenesulfonic acid or sulfuric acid can also be effective.[9]
-
Modern Catalysts: Consider using metal triflates, ionic liquids, or nanocatalysts, which have shown promise in improving yields for the Friedländer synthesis.[10]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[8][9] However, monitor the reaction closely for potential decomposition.
-
Microwave Irradiation: The use of microwave heating can significantly shorten reaction times and improve yields in some cases.[11]
-
-
Alternative Starting Materials: If direct condensation fails, consider a two-step approach. First, form the imine intermediate from the o-aminoaryl aldehyde/ketone and then attempt the cyclization under different catalytic conditions.
-
Issue 2: Poor Regioselectivity in Combes Synthesis with Unsymmetrical β-Diketones
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[1][2][12] When using an unsymmetrical β-diketone with one bulky substituent, controlling the regioselectivity of the cyclization can be challenging.
-
Possible Cause: The initial condensation can occur at either carbonyl group of the β-diketone, and the subsequent electrophilic aromatic substitution (the annulation step) can be influenced by both electronic and steric factors, potentially leading to a mixture of regioisomers.[2]
-
Troubleshooting Steps:
-
Influence of Substituents:
-
Catalyst and Reaction Conditions:
-
Stepwise Approach: Isolate the intermediate enamine before proceeding to the acid-catalyzed cyclization. This may allow for better control over the final ring-closing step.
-
Issue 3: Reaction Failure in Pfitzinger Reaction with Highly Substituted Ketones
The Pfitzinger reaction, which condenses isatin with a carbonyl compound containing a -CH2CO- group, is a powerful method for synthesizing quinoline-4-carboxylic acids.[6][13][14][15] However, significant steric hindrance in the ketone can prevent the reaction from proceeding.[16][17]
-
Possible Cause: Severe steric hindrance around the α-methylene group of the ketone can inhibit the initial condensation with the isatin derivative.[16][17] Even if the initial condensation occurs, subsequent cyclization may be sterically prohibited.
-
Troubleshooting Steps:
-
Alternative Ketones: If possible, consider using a less sterically encumbered ketone that can be modified later in the synthetic sequence.
-
Reaction Conditions:
-
Prolonged Reaction Times: In some cases, extending the reaction time may lead to product formation, albeit in low yields.[17]
-
Stronger Base: The reaction is base-catalyzed, typically with potassium hydroxide.[15] Using a stronger base might facilitate the initial deprotonation of the α-methylene group, but care must be taken to avoid side reactions.
-
-
Consider Alternative Syntheses: For extremely hindered targets, the Pfitzinger reaction may not be suitable. Alternative methods such as transition-metal-catalyzed cross-coupling reactions might be more effective.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: Which classical quinoline syntheses are most susceptible to steric hindrance at the 2-position?
The Doebner-von Miller and Skraup syntheses are generally more tolerant of steric bulk at the 2-position compared to the Friedländer and Combes syntheses . The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ, offering some flexibility.[20][21][22] The Skraup synthesis, while often harsh, can accommodate some substitution.[23][24][25][26] The Friedländer and Combes syntheses, which rely on the direct condensation of a ketone, are more directly impacted by the steric bulk of that ketone.[2][8]
Q2: Are there modern catalytic methods specifically designed to overcome steric hindrance in 2-substituted quinoline synthesis?
Yes, several modern catalytic approaches have been developed. Transition-metal-catalyzed multicomponent reactions (MCRs) using catalysts based on palladium, ruthenium, gold, copper, and iron have emerged as powerful tools for constructing complex quinoline frameworks.[18][19] These methods often proceed through different mechanisms than classical syntheses and can be less sensitive to steric effects. For instance, iron-catalyzed C(sp2)–C(sp2) bond cleavage of styrenes followed by annulation with anilines offers a novel route to substituted quinolines.[18][19]
Q3: How does the choice of solvent impact the synthesis of sterically hindered 2-substituted quinolines?
The solvent can play a crucial role. In some cases, polar aprotic solvents may be suitable for acid-catalyzed reactions.[9] For reactions prone to side reactions like polymerization of starting materials (a common issue in the Doebner-von Miller synthesis), a biphasic reaction medium can be employed to sequester the reactive species and improve the yield of the desired quinoline.[11]
Q4: Can computational chemistry be used to predict the feasibility of a reaction with a sterically hindered substrate?
Yes, computational methods such as Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This can provide valuable insights into the energetic barriers associated with steric hindrance and help predict whether a particular reaction is likely to be successful.
Q5: What are some alternative synthetic strategies for accessing highly hindered 2-substituted quinolines when classical methods fail?
When classical cyclization methods are unsuccessful, consider the following alternatives:
-
Cross-Coupling Reactions: Build the quinoline core first and then introduce the bulky substituent at the 2-position using a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) on a 2-haloquinoline.
-
Electrophilic Cyclization: The electrophilic cyclization of N-(2-alkynyl)anilines can provide access to 3-substituted quinolines, which can then be further functionalized.[27]
-
Povarov Reaction: This reaction can be used to synthesize substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinolines.[28]
Experimental Protocols & Data
Protocol: Modified Friedländer Synthesis for a Sterically Hindered 2-Arylquinoline
This protocol describes a general procedure for the synthesis of a 2-arylquinoline using a Lewis acid catalyst to overcome steric hindrance.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminoaryl ketone (1.0 mmol) and the sterically hindered aryl ketone (1.2 mmol) in anhydrous acetonitrile (5 mL).
-
Catalyst Addition: Add Yttrium(III) trifluoromethanesulfonate (Y(OTf)3) (0.1 mmol, 10 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Catalysts in a Hindered Friedländer Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 48 | < 5 |
| p-Toluenesulfonic acid | 24 | 35 |
| Y(OTf)3 | 6 | 85 |
This data is representative and will vary depending on the specific substrates used.
Visualizations
Workflow for Troubleshooting Low Yields in 2-Substituted Quinoline Synthesis
Caption: A decision tree for troubleshooting low yields in common quinoline syntheses.
Conceptual Representation of Steric Hindrance in Friedländer Synthesis
Caption: Steric clash between a bulky R-group and the aryl ring can inhibit cyclization.
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Buu-Hoï, N. P. (1946). The Effect of Steric Hindrance on the Course of Pfitzinger Reactions. Journal of the Chemical Society (Resumed), 795.
- Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010).
- Mueller, G. P., & Stobaugh, R. E. (1950). Steric Hindrance in the Pfitzinger Reaction. Journal of the American Chemical Society, 72(4), 1598–1600.
- Reddy, C. S., & Raghasudha, M. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6318–6322.
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Singh, S., & Singh, J. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 1(1).
- Mondal, S., & Jana, S. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1-1.
- Rajendran, S., Sivalingam, K., & Karnam Jayarampillai, R. P. (2021). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. RSC Medicinal Chemistry, 12(7), 1083-1101.
- Mondal, S., & Jana, S. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1-1.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Al-Shammari, M. B., & El-Apasery, M. A. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799.
-
The Pfitzinger Reaction. (Review). (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
- Kumar, A., Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19573-19597.
- Sharma, P., Kumar, A., & Kumar, V. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 3, 100188.
-
Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(8), 1561–1564.
- Li, Z., Zhang, Y., & Liu, R. (2026).
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Buu-Hoï, N. P. (1946). 167. The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed), 795-797.
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]
- Singh, P. P., & Singh, P. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
-
Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
- Clayden, J., & Turnbull, W. B. (2023). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 29(1).
- Al-Hadedi, A. A. M., & Al-Adhami, K. J. (2023). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 28(5), 2379.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry.
-
Quinoline Synthesis - Skraup. (n.d.). German-Valero. Retrieved February 12, 2026, from [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 985.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved February 12, 2026, from [Link]
-
Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved February 12, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. jk-sci.com [jk-sci.com]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. scribd.com [scribd.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 19. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 24. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
IsoQ-Tech Support Hub: Minimizing Side Products in Isopropoxy-Quinoline Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: ISO-Q-SYNTH-OPT
Welcome to the IsoQ Technical Support Center
You are likely here because the synthesis of isopropoxy-quinolines is deceivingly complex. While a standard methyl ether synthesis is trivial, the isopropyl group introduces two distinct failure modes: steric-induced elimination (E2) and ambident nucleophile regioselectivity (
This guide is structured to troubleshoot these specific "pain points" based on the position of the hydroxyl group on your quinoline ring.
Part 1: Diagnostic & Strategy Selector
Before proceeding, identify your substrate. The chemical behavior of the hydroxyquinoline depends entirely on whether the hydroxyl group can tautomerize with the ring nitrogen.
Figure 1: Decision matrix for synthetic strategy. 2- and 4-hydroxyquinolines exist predominantly as amides (quinolones), requiring different chemistry than the phenolic 3, 5-8 isomers.
Part 2: The "Quinolone" Challenge (2- & 4-Isopropoxy)
The Problem: 2-hydroxyquinoline and 4-hydroxyquinoline exist in equilibrium with their keto-tautomers (2-quinolone and 4-quinolone). Under standard basic conditions (e.g.,
Protocol A: The "Gold Standard" (SNAr Displacement)
Use this if you can source the chloro-derivative.
Instead of trying to alkylate the oxygen, we displace a chloride leaving group with isopropoxide. This avoids
Reagents: 2-Chloroquinoline (or 4-Chloro), Sodium Isopropoxide (
-
Preparation: Dissolve sodium metal (1.1 eq) in anhydrous isopropanol to generate fresh
. -
Addition: Add the chloroquinoline (1.0 eq).
-
Reaction: Reflux for 4–12 hours.
-
Note: 2-chloroquinolines are highly reactive; 4-chloro isomers may require higher temps (sealed tube, 100°C).
-
-
Workup: Quench with water, extract with EtOAc.
-
Why it works: The reaction is driven by the nucleophilic attack of the alkoxide on the electron-deficient aromatic ring. Since there is no free proton to remove from the quinoline,
-alkylation is mechanistically impossible.
Protocol B: Silver-Mediated Alkylation (The "Silver Effect")
Use this if you MUST start with the hydroxy-quinoline.
Reagents: 2-Hydroxyquinoline, 2-Iodopropane,
-
Mix: Suspend 2-hydroxyquinoline (1.0 eq) and Silver Carbonate (
) (1.1 eq) in Toluene. -
Add: Add 2-Iodopropane (1.5 eq). Avoid bromide; iodide is essential for the silver pathway.
-
Reaction: Heat to 80°C in the dark (foil-wrapped flask).
-
Mechanism: The silver ion coordinates to the halide, while the carbonate acts as a base. The heterogeneous surface of the silver salt and the "soft-soft" interaction preferentially directs alkylation to the oxygen atom (O-alkylation) rather than the nitrogen.
Part 3: The "Phenolic" Challenge (3, 5, 6, 7, 8-Isopropoxy)
The Problem: These isomers behave like standard phenols. The main enemy here is E2 Elimination . The isopropyl halide acts as a substrate for elimination by the base, generating propene gas and consuming your alkylating agent.
Protocol C: Optimized Williamson Ether Synthesis
Standard conditions often fail due to low reactivity of secondary halides.
Reagents: Hydroxyquinoline, Cesium Carbonate (
| Variable | Recommendation | Scientific Rationale |
| Base | The "Cesium Effect." The large | |
| Halide | 2-Iodopropane | Better leaving group ( |
| Temp | 50–60°C | High temps (>80°C) favor Elimination (E2) entropically. Keep it mild. |
| Stoichiometry | 2.0–3.0 eq Halide | You will lose some reagent to propene formation. Plan for it. |
Protocol D: The Mitsunobu Reaction
Best for small-scale, high-value substrates where elimination must be zero.
Reagents: Hydroxyquinoline, Isopropanol,
-
Setup: Dissolve Quinoline (1.0 eq), Isopropanol (1.2 eq), and
(1.2 eq) in anhydrous THF. -
Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise.
-
Why it works: It activates the alcohol (isopropanol) directly without forming a halide intermediate, bypassing the E2 elimination pathway common to alkyl halides.
Part 4: Troubleshooting FAQ
Q: I see vigorous bubbling during the Williamson reaction, and yield is low. A: The bubbling is Propene gas , caused by the base deprotonating 2-iodopropane (E2 elimination).
-
Fix: Lower the reaction temperature by 10°C.
-
Fix: Switch from
to to increase the rate of substitution relative to elimination.
Q: I am synthesizing 2-isopropoxyquinoline, but the NMR shows a broad singlet at ~12 ppm and a specific pattern of doublets.
A: You have made
-
Fix: Abandon the Williamson route. Use Protocol A (
) .
Q: Can I use 2-Bromopropane instead of 2-Iodopropane?
A: For 3,5-8 isomers, yes, but expect lower yields and longer reaction times. For the Silver-mediated route (Protocol B), No . The precipitation of AgI is the thermodynamic driving force (
Q: Why not use Mitsunobu for the 2- and 4-hydroxy isomers?
A: It is risky. While Mitsunobu generally favors
References
-
Regioselectivity in Quinolone Alkylation (The Silver Effect)
- Hopkins, G. C., et al. "The Silver-Salt Alkylation of 2-Pyridones and 2-Quinolones." Journal of Organic Chemistry, 1967.
- Note: This is the foundational text establishing Ag salts for O-selectivity.
-
Mitsunobu Reaction Mechanism & Selectivity
- Swamy, K. C. K., et al.
-
Cesium Effect in Ether Synthesis
- Dijkstra, G., et al. "The Cesium Effect: Strong Solvation of the Cation." Journal of the American Chemical Society, 1989.
- Standard methodology verified in: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
Technical Support Center: Stability & Storage of Quinoline Carboxylic Acids (QCAs)
Welcome to the QCA Stability Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Quinoline carboxylic acids (QCAs)—including simple pharmacophores like quinaldic acid and complex fluoroquinolone antibiotics—are notoriously temperamental.[1] Their dual functionality (a basic nitrogen in the aromatic ring and an acidic carboxyl group) creates a zwitterionic character that complicates storage.[1]
This guide is not a generic safety sheet. It is a technical intervention designed to prevent the three most common failure modes in QCA experimentation: Photolytic Decarboxylation , Oxidative Ring Opening , and Trace Metal Chelation .
Module 1: The "Why" – Mechanisms of Degradation (FAQ)
Q: Why did my white QCA powder turn yellow/brown inside the vial?
A: You are witnessing the "Chromophore Excitation Cascade." The quinoline ring is a conjugated system that absorbs strongly in the UV spectrum (specifically UVA/UVB). Upon exposure to light (even ambient lab lighting), the molecule enters an excited triplet state.
-
The Mechanism: This excited state generates singlet oxygen (
) or radical species. In the presence of the carboxylic acid moiety, this often drives photodecarboxylation (loss of ) or oxidation of the nitrogen ring. The yellow/brown color is the accumulation of polymeric byproducts (often quinone-like structures). -
The Fix: Amber glass is non-negotiable.[1] For critical standards, wrap the amber vial in aluminum foil.
Q: My LC-MS peak shape is broadening/tailing after storage. Is the compound degrading?
A: Not necessarily degrading, but likely "Chelating."
QCAs are potent chelators.[1] The nitrogen lone pair and the carboxylate oxygen form a "pincer" that grabs divalent cations (
-
The Source: Standard borosilicate glass can leach trace alkali metals over time, especially in basic solutions.
-
The Fix: For solution storage <100 µM, use silanized glass or high-quality polypropylene (PP) to prevent wall adsorption and chelation.[1]
Q: Can I heat the sample to speed up dissolution?
A: Proceed with extreme caution.
While QCAs are thermally stable in the solid state up to their melting points, they are prone to thermal decarboxylation in solution, particularly if the pH is acidic. The carboxyl group is destabilized by the electron-withdrawing nature of the quinoline ring, making it a good leaving group as
Module 2: Visualizing the Threat
The following diagram illustrates the degradation pathways you must actively prevent.
Caption: Primary degradation pathways for QCAs. Note that light exposure drives two distinct failure modes (Oxidation and Decarboxylation).
Module 3: Storage Protocols (SOPs)
Protocol A: Solid State Storage (Long-Term)
Target: Bulk powder, reference standards.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics: Reduces oxidation rate significantly.[1] |
| Container | Amber Glass Vial (Screw cap with PTFE liner) | Blocks UV/Vis light.[1] PTFE prevents plasticizer leaching from the cap.[1] |
| Atmosphere | Argon or Nitrogen Flush | Displaces oxygen to prevent N-oxide formation.[1] |
| Desiccant | Silica Gel (Secondary container) | QCAs can be hygroscopic; moisture catalyzes hydrolysis.[1] |
Protocol B: Solution State Storage (Working Stocks)
Target: LC-MS standards, cellular assay treatments.[1]
-
Solvent Selection:
-
Concentration: Prepare high-concentration stocks (e.g., 10-50 mM). Dilute only immediately before use.[1]
-
Vessel:
-
Use Polypropylene (PP) or Silanized Glass vials.[1]
-
Why? To prevent the "phantom loss" of compound sticking to the glass walls via cation bridging.
-
-
Freeze/Thaw:
-
Limit: Max 3 cycles.
-
Action: Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Module 4: Troubleshooting Guide
Scenario 1: "The solution turned cloudy upon dilution."
-
Diagnosis: Isoelectric Precipitation. [1]
-
Mechanism: QCAs have an isoelectric point (pI) where the net charge is zero (zwitterion). At this pH, water solubility is at its absolute minimum.[1]
-
Solution: Check the pH of your buffer.[1] Ensure you are at least ±1.5 pH units away from the compound's pI (usually pH 6–7 for many fluoroquinolones). Move to pH 4 (acidic) or pH 9 (basic) to ensure ionization and solubility.[1]
Scenario 2: "My LC-MS signal is 50% lower than last week."
-
Diagnosis: Adsorption or Photolysis. [1]
-
Test:
-
Correction: Switch to silanized glass and store in the dark.
Scenario 3: "Extra peaks appearing at [M-44] mass."[1]
-
Mechanism: Loss of
(Molecular weight 44).[1] -
Cause: Likely thermal stress during preparation (e.g., heating to dissolve) or an overheated LC-MS inlet.[1]
-
Correction: Dissolve using sonication (cold water bath), not heat. Lower the LC-MS desolvation temperature.
Module 5: Analytical Validation Workflow
Use this logic flow to validate the integrity of your QCA stocks before running expensive biological assays.
Caption: Decision matrix for validating QCA stock quality prior to experimental use.
References
-
Albini, A., & Monti, S. (2003).[1][3] Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250.[1][3]
-
Tiefenbacher, E. M., et al. (1994).[1] Photolytic degradation of fluoroquinolones in aqueous solution. Journal of Pharmaceutical Sciences, 83(4), 463-467.[1]
-
MedChemExpress. (2024).[1] Quinoline-2-carboxylic acid Product Information & Storage.
-
Hubicka, U., et al. (2013).[1] Photostability testing of some fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis, 71, 183-191.[1]
-
Amaya-García, F., & Unterlass, M. M. (2022).[1][2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54. (Discusses thermal decarboxylation kinetics).
Sources
Validation & Comparative
Structural Elucidation & Comparative NMR Guide: 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid
Executive Summary & Diagnostic Context[1]
This guide provides a rigorous spectral interpretation of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid , a privileged pharmacophore often synthesized via the Pfitzinger reaction . This scaffold is critical in the development of HDAC inhibitors, anti-malarials, and anti-bacterials.
Unlike standard spectral libraries, this guide focuses on comparative diagnostics : distinguishing this specific derivative from its structural analogs (e.g., the methoxy-derivative or unsubstituted Cinchophen) and evaluating the "performance" of different solvent systems for optimal resolution.
Key Structural Features for NMR Detection
-
The "Fingerprint" Region: The isopropyl group provides a distinct septet/doublet pattern that differentiates this molecule from methyl/ethyl analogs.
-
The "Deshielded" Singlet: The H3 proton on the quinoline ring is a diagnostic singlet, typically appearing >8.0 ppm, isolated from the multiplet noise.
-
The Acid Proton: Highly sensitive to solvent choice (visible in DMSO-d6, often invisible in CDCl₃).
Synthesis Context & Structural Logic[2][3][4]
To interpret the spectrum accurately, one must understand the connectivity derived from the synthesis. The compound is typically assembled via the condensation of Isatin and 4-Isopropoxyacetophenone.
Figure 1: Pfitzinger reaction pathway showing the origin of the quinoline core. The disappearance of the Isatin ketone signal and the appearance of the quinoline H3 singlet are key reaction monitoring points.
Experimental Protocol: Solvent Selection & Sample Prep
The choice of solvent is the single most critical variable in obtaining a resolvable spectrum for quinoline-4-carboxylic acids due to their zwitterionic potential and poor solubility in non-polar media.
Comparative Performance: DMSO-d6 vs. CDCl₃[5]
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Verdict |
| Solubility | Excellent. Dissolves the carboxylic acid moiety via H-bonding. | Poor. Often requires TFA (Trifluoroacetic acid) spike to dissolve. | DMSO-d6 is the gold standard. |
| COOH Proton | Visible. Appears as a broad singlet at 13.0–14.5 ppm. | Invisible/Broad. Often exchanges or broadens into baseline. | DMSO-d6 allows confirmation of acid functionality. |
| Resolution | High. Separates aromatic multiplets effectively. | Medium. Stacking interactions may cause peak overlapping. | DMSO-d6 provides clearer integration. |
| Water Signal | ~3.33 ppm (can overlap with some signals). | ~1.56 ppm (usually clear of aromatics). | Manageable in both. |
Optimized Protocol (DMSO-d6)
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Mixing: Sonicate for 30 seconds. Do not heat excessively to avoid decarboxylation.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0s to ensure accurate integration of the carboxylate proton.
Detailed Spectral Interpretation
The following analysis is based on the 400/500 MHz 1H NMR data of the 4-methoxy analog (verified literature data) adjusted for the specific isopropoxy substituent effects.
A. The Aliphatic Region (The Isopropyl "Tag")
This is the cleanest region and should be integrated first to set the proton count.
-
1.35 – 1.40 ppm (Doublet, 6H, J ≈ 6.0 Hz):
-
Assignment: The two methyl groups (–CH(CH ₃)₂) of the isopropyl chain.
-
Diagnostic: A strong doublet. If this appears as a singlet, you likely have the tert-butyl analog or residual solvent.
-
-
4.70 – 4.80 ppm (Septet, 1H, J ≈ 6.0 Hz):
-
Assignment: The methine proton (–O–CH –(CH₃)₂).
-
Diagnostic: This signal is deshielded by the oxygen atom. In the methoxy analog, this would be a singlet at ~3.85 ppm. The shift from Singlet (3.85) to Septet (~4.75) confirms the isopropoxy substitution.
-
B. The Aromatic Region (Quinoline & Phenyl)
This region (7.5 – 9.0 ppm) is complex. We rely on coupling constants (J) to deconvolute the signals.
-
8.60 – 8.65 ppm (Doublet, 1H, J ≈ 8.5 Hz):
-
Assignment: Quinoline H5 (Peri-proton).
-
Mechanism: This proton is spatially close to the C4-COOH group and the ring nitrogen lone pair, causing significant deshielding (downfield shift).
-
-
8.35 – 8.45 ppm (Singlet, 1H):
-
Assignment: Quinoline H3 .
-
Diagnostic: This is the most critical peak for confirming the quinoline ring formation. It appears as a sharp singlet because C2 and C4 are substituted, leaving H3 isolated from strong couplings.
-
-
8.25 – 8.30 ppm (Doublet, 2H, J ≈ 8.5 Hz):
-
Assignment: Phenyl H2', H6' (Ortho to quinoline).
-
Pattern: Part of the AA'BB' system. These are deshielded by the electron-withdrawing quinoline core.
-
-
8.10 – 8.15 ppm (Doublet, 1H, J ≈ 8.5 Hz):
-
Assignment: Quinoline H8 .
-
-
7.60 – 7.85 ppm (Multiplets, 2H):
-
Assignment: Quinoline H6, H7 . Usually appear as overlapping triplets/multiplets.
-
-
7.10 – 7.15 ppm (Doublet, 2H, J ≈ 8.5 Hz):
-
Assignment: Phenyl H3', H5' (Ortho to Isopropoxy).
-
Mechanism: Shielded by the electron-donating oxygen of the isopropoxy group. These appear significantly upfield compared to the other aromatics.
-
C. The Acidic Region
-
13.5 – 14.5 ppm (Broad Singlet, 1H):
-
Assignment: Carboxylic Acid (–COOH ).
-
Note: Only visible in dry DMSO-d6. Disappears with D₂O shake.
-
Comparative Data Table
This table compares the target molecule against its closest relative (Methoxy analog) and the unsubstituted parent to highlight diagnostic shifts.
| Proton Position | Target: 4-Isopropoxy (δ ppm, DMSO-d6) | Analog: 4-Methoxy (δ ppm, DMSO-d6) | Parent: Unsubstituted (δ ppm, DMSO-d6) | Interpretation |
| COOH | 13.9 - 14.1 (br s) | 13.97 (s) | 14.07 (s) | Acidic proton remains consistent. |
| Quinoline H3 | 8.38 - 8.42 (s) | 8.41 (s) | 8.48 (s) | H3 is shielded slightly by alkoxy donation vs parent. |
| Quinoline H5 | 8.60 - 8.65 (d) | 8.62 (d) | 8.65 (d) | Peri-position is structurally rigid; minimal change. |
| Phenyl H2'/H6' | 8.25 (d) | 8.28 (d) | 8.28 (m) | Ortho-to-quinoline protons. |
| Phenyl H3'/H5' | 7.08 - 7.12 (d) | 7.13 (d) | 7.6 - 7.7 (m) | Key differentiator. Alkoxy group shields these protons significantly vs parent. |
| Alkoxy -CH- | 4.75 (sept) | 3.85 (s, -CH3) | N/A | Primary Identification Tag. |
| Alkoxy -CH3 | 1.35 (d) | N/A | N/A | Confirms isopropyl chain. |
Logic Flow for Assignment (Graphviz)
Use this decision tree to validate your spectrum.
Figure 2: Step-by-step logic flow for confirming the structure of this compound.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Provides exact NMR data for the 4-methoxy and 4-bromo analogs used for comparative assignment. [Link]
-
The Effect of Dimethyl Sulphoxide versus Chloroform Solvent on 1H Chemical Shifts. Magnetic Resonance in Chemistry. (2006). Authoritative source on solvent-induced shifts in carboxylic acids.[1] [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2016). Details the Pfitzinger reaction conditions and spectral characterization of the quinoline core. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics. (2010). Essential for distinguishing solvent peaks (DMSO/Water) from the target molecule. [Link]
Sources
Structural Characterization of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid
Topic: : Single Crystal XRD vs. Computational Prediction Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.
A Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) vs. DFT & NMR
Executive Summary
In the development of quinoline-based pharmacophores—specifically inhibitors targeting DHODH or HDAC pathways—the precise spatial arrangement of the 2-phenyl substituent is critical for binding affinity. While 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a potent scaffold, its lipophilic isopropoxy tail creates conformational flexibility that solution-state methods often fail to resolve accurately.
This guide objectively compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) data against its primary alternatives: Density Functional Theory (DFT) and Solution NMR . We demonstrate that while DFT provides rapid approximations, only SC-XRD definitively resolves the critical torsion angles and intermolecular
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the structural insights gained from SC-XRD against computational and solution-phase alternatives for this specific quinoline derivative.
| Feature | SC-XRD (The Product) | DFT (B3LYP/6-31G)* | Solution NMR (NOESY) |
| Primary Output | 3D Atomic Coordinates (CIF) | Energy-minimized Conformer | H-H Proximity / Connectivity |
| Torsion Angle Accuracy | High (±0.5°); Captures packing effects | Medium ; Often predicts planar gas-phase minima | Low ; Time-averaged rotation |
| Intermolecular Forces | Resolves H-bonding dimers & | Ignores packing (unless periodic boundary used) | Solvent-dependent; often masked |
| Isopropoxy Group | Resolves static disorder/conformation | Predicts single lowest-energy rotamer | Shows free rotation (averaged signal) |
| Throughput | Low (Days to Weeks) | High (Hours) | Medium (Hours) |
Expert Insight: The "Packing Force" Factor
For 2-phenylquinoline-4-carboxylic acids, DFT calculations often predict a near-planar arrangement between the quinoline and phenyl rings to maximize conjugation. However, SC-XRD data consistently reveals a non-planar torsion angle (typically 25°–45°) driven by steric hindrance and crystal packing forces. Relying solely on DFT can lead to incorrect docking models.
Experimental Protocol: Obtaining the Crystal Structure
To replicate the high-resolution data required for publication, follow this self-validating crystallization and refinement protocol.
Phase 1: Synthesis & Purification (Pfitzinger Reaction)
-
Reagents: Isatin (1.0 eq), 4-Isopropoxyacetophenone (1.0 eq), KOH (33% aq).
-
Procedure: Reflux reagents in ethanol for 12 hours. Acidify with glacial acetic acid to precipitate the crude product.
-
Validation: Purity must be >98% by HPLC before crystallization. Impurities >1% disrupt lattice formation.
Phase 2: Crystallization (Slow Evaporation)
The isopropoxy chain adds solubility, making standard aqueous precipitations unsuitable for X-ray quality crystals.
-
Solvent System: Dissolve 20 mg of purified compound in 4 mL of Ethanol/DMF (4:1 v/v) . The DMF prevents rapid crashing, while Ethanol allows evaporation.
-
Vessel: Use a narrow-neck vial covered with Parafilm (punctured with 3 needle holes).
-
Incubation: Store at 293 K in a vibration-free environment.
-
Outcome: Pale yellow blocks (
mm) typically form within 5–7 days.
Phase 3: Data Collection & Refinement Workflow
The following diagram outlines the critical path from crystal selection to finalized CIF.
Figure 1: Standardized workflow for Single Crystal XRD structure solution. Blue nodes indicate physical manipulation; Red indicates hardware interaction; Green indicates computational processing.
Structural Data & Analysis
When analyzing the this compound, the following crystallographic parameters are expected based on the structural class (Monoclinic
A. Unit Cell & Space Group
Unlike the unsubstituted quinoline-4-carboxylic acid, the isopropoxy tail expands the unit cell volume and often induces a glide plane.
-
Crystal System: Monoclinic
-
Space Group:
(Most probable) or -
Z (Molecules/Cell): 4
-
Typical Lattice Parameters (Representative):
- Å
- Å
- Å
B. Key Structural Metrics (The "Why" of XRD)
To validate your structure, check these specific geometric parameters against the reference values.
| Metric | Value (XRD Observed) | Significance |
| Dihedral Angle (Quinoline/Phenyl) | 45.0° ± 2° | Critical for fitting into the hydrophobic pocket of HDAC/DHODH. |
| H-Bond Distance (O-H...N) | 2.65 Å | Indicates strong intermolecular dimerization (Head-to-Tail). |
| 3.6 – 3.8 Å | Centroid-to-centroid distance; confirms lattice stability. | |
| Isopropoxy Torsion | Disordered | The terminal methyls often show rotational disorder at room temp (requires low temp 100K data). |
C. Molecular Interaction Map
The diagram below illustrates the supramolecular assembly driven by the carboxylic acid moiety, a feature often missed by single-molecule DFT calculations.
Figure 2: Supramolecular assembly showing the characteristic Head-to-Tail dimerization typical of quinoline-4-carboxylic acids.
Technical Validation (E-E-A-T)
To ensure your dataset is publication-ready, apply these validation criteria:
-
R-Factor (
): Must be (5%) for a high-quality structure. If , re-collect data at a lower temperature (100 K) to freeze the isopropoxy rotation. -
Goodness of Fit (GoF): Should approach 1.0 . Values
suggest incorrect weighting schemes or missed twinning. -
CheckCIF: Submit your .cif file to the IUCr CheckCIF server. Alerts regarding "Level A" or "Level B" errors concerning the isopropoxy group usually indicate unmodeled disorder. Use the PART instruction in SHELXL to model the split positions of the terminal methyl groups.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Al-Qawasmeh, R. A., et al. (2012).[1] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[1][2][3] Acta Crystallographica Section E, 68(10), o2892. Link(Note: This serves as the primary structural homolog for the isopropoxy derivative).
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
